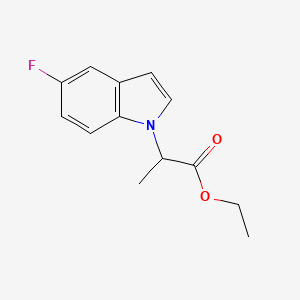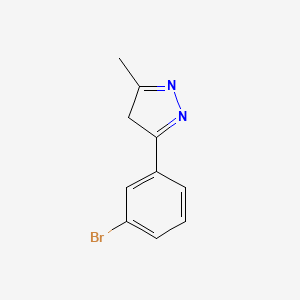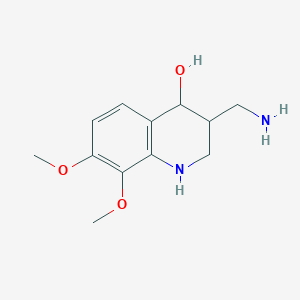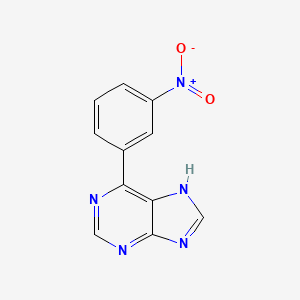
6-(3-nitrophenyl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Nitrophenyl)-9H-purine is a heterocyclic aromatic compound that belongs to the purine family. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The presence of a nitrophenyl group at the 6-position of the purine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-9H-purine typically involves the introduction of the nitrophenyl group to the purine core. One common method is the nucleophilic aromatic substitution reaction, where a suitable nitrophenyl halide reacts with a purine derivative under basic conditions. For example, 6-chloropurine can be reacted with 3-nitrophenylboronic acid in the presence of a palladium catalyst to yield 6-(3-Nitrophenyl)-9H-purine.
Industrial Production Methods
Industrial production of 6-(3-Nitrophenyl)-9H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrophenyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The purine ring can undergo substitution reactions, such as halogenation or alkylation, at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) and alkylating agents like methyl iodide (CH₃I).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated purine derivatives.
Scientific Research Applications
6-(3-Nitrophenyl)-9H-purine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The purine core can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
6-(3-Nitrophenyl)-9H-adenine: Similar structure with an amino group at the 6-position instead of a hydrogen atom.
6-(3-Nitrophenyl)-9H-guanine: Contains an additional amino group at the 2-position of the purine ring.
6-(3-Nitrophenyl)-9H-xanthine: Has a keto group at the 2-position and an additional keto group at the 6-position.
Uniqueness
6-(3-Nitrophenyl)-9H-purine is unique due to the specific positioning of the nitrophenyl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group can enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
918537-00-5 |
|---|---|
Molecular Formula |
C11H7N5O2 |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)8-3-1-2-7(4-8)9-10-11(14-5-12-9)15-6-13-10/h1-6H,(H,12,13,14,15) |
InChI Key |
GKIUTLWTRHWQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


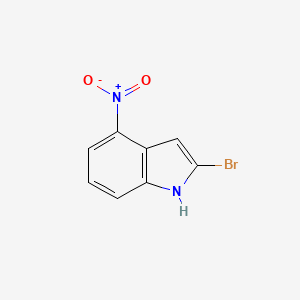
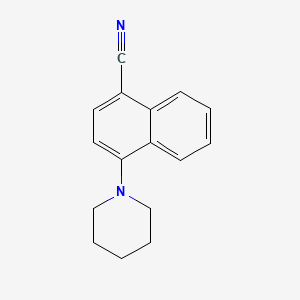
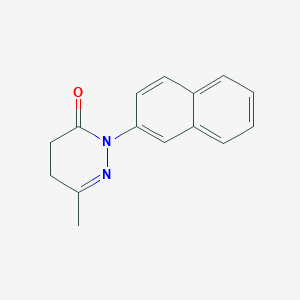
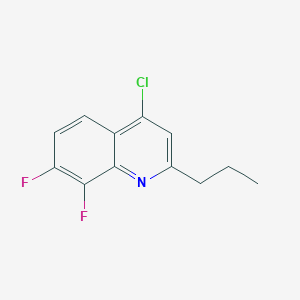
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
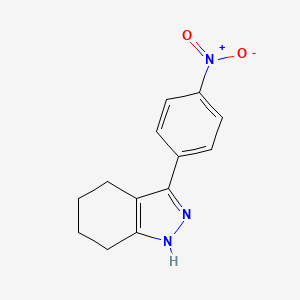

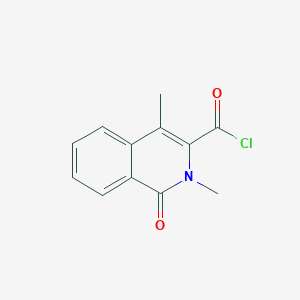
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)
